Broad-Spectrum MDR Modulation: Biricodar vs. Tariquidar and Zosuquidar Transporter Selectivity
Biricodar dicitrate demonstrates a fundamentally broader spectrum of efflux transporter inhibition compared to third-generation P-gp-selective agents. While tariquidar and zosuquidar are potent and selective P-gp inhibitors, biricodar dicitrate additionally inhibits MRP1 and wild-type BCRP (BCRP R482) [1]. In cell lines overexpressing MRP1 (HL60/Adr), biricodar increased mitoxantrone cytotoxicity 2.4-fold and daunorubicin cytotoxicity 3.3-fold, effects not achievable with P-gp-selective inhibitors [1]. In BCRP R482-overexpressing 8226/MR20 cells, biricodar increased mitoxantrone uptake by 60%, retention by 40%, and cytotoxicity 2.4-fold, whereas tariquidar shows negligible activity against BCRP [1]. This multi-transporter inhibition profile is critical because clinical MDR frequently involves co-expression of P-gp, MRP1, and BCRP.
| Evidence Dimension | Transporter Inhibition Profile (In Vitro Functional Activity) |
|---|---|
| Target Compound Data | P-gp: EC50 0.55-0.75 μM (photoaffinity labeling inhibition); MRP1: 2.4-3.3-fold cytotoxicity reversal; BCRP R482: 2.4-fold cytotoxicity reversal |
| Comparator Or Baseline | Tariquidar: Potent P-gp inhibition (IC50 ~5-50 nM), minimal MRP1/BCRP activity. Zosuquidar: Selective P-gp inhibition, no MRP1/BCRP activity. |
| Quantified Difference | Biricodar inhibits 3 clinically relevant transporters (P-gp, MRP1, BCRP R482) vs. 1 transporter (P-gp only) for tariquidar and zosuquidar |
| Conditions | 8226/Dox6 (P-gp+), HL60/Adr (MRP1+), 8226/MR20 (BCRP R482+) cell lines; mitoxantrone and daunorubicin cytotoxicity assays |
Why This Matters
For researchers modeling clinical MDR where multiple transporters are co-expressed, biricodar dicitrate provides a more translationally relevant inhibition profile than P-gp-selective agents.
- [1] Minderman H, O'Loughlin KL, Pendyala L, Baer MR. VX-710 (biricodar) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein. Clin Cancer Res. 2004 Mar 1;10(5):1826-34. doi: 10.1158/1078-0432.ccr-0914-3. PMID: 15014037. View Source
